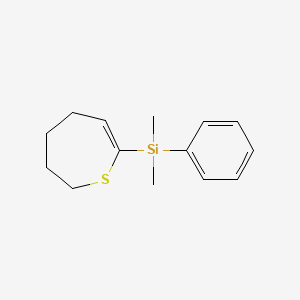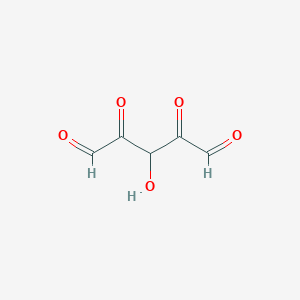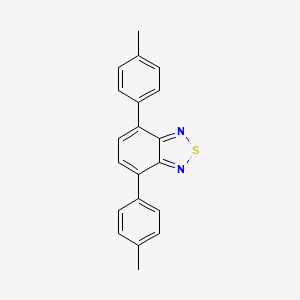
Propan-2-yl 4-phenylbut-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 4-phenylbut-3-enoate: is an organic compound with the molecular formula C13H16O2. It is an ester derived from the reaction between propan-2-ol (isopropanol) and 4-phenylbut-3-enoic acid. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propan-2-yl 4-phenylbut-3-enoate can be synthesized through esterification reactions. One common method involves the reaction of 4-phenylbut-3-enoic acid with propan-2-ol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. This method allows for efficient production and easy scalability. The product is then purified through distillation or recrystallization techniques to obtain the desired ester in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Propan-2-yl 4-phenylbut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester to alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Grignard reagents in anhydrous conditions.
Major Products:
Oxidation: 4-phenylbut-3-enoic acid or 4-phenylbutan-2-one.
Reduction: 4-phenylbutan-2-ol or 4-phenylbutane.
Substitution: Various substituted phenylbutanoates.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 4-phenylbut-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Wirkmechanismus
The mechanism of action of propan-2-yl 4-phenylbut-3-enoate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity. This mechanism is particularly relevant in the context of its potential antimicrobial and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Propan-2-yl 2-oxo-4-phenylbut-3-enoate: Similar in structure but contains an additional oxo group.
4-Phenylbut-3-enoic acid: The parent acid from which the ester is derived.
Methyl 4-phenylbut-3-enoate: Another ester with a methyl group instead of an isopropyl group.
Uniqueness: Propan-2-yl 4-phenylbut-3-enoate is unique due to its specific ester linkage and the presence of both phenyl and alkenyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
144759-78-4 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
propan-2-yl 4-phenylbut-3-enoate |
InChI |
InChI=1S/C13H16O2/c1-11(2)15-13(14)10-6-9-12-7-4-3-5-8-12/h3-9,11H,10H2,1-2H3 |
InChI-Schlüssel |
ICHATURYEKXYGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CC=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)-](/img/structure/B12549207.png)

![1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12549214.png)

![Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate](/img/structure/B12549231.png)

![6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline](/img/structure/B12549240.png)


![1,1'-{[5-(Trifluoromethyl)-1,3-phenylene]bis(oxy)}bis[3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B12549251.png)
![3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one](/img/structure/B12549257.png)
![4-(Propyl{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid](/img/structure/B12549264.png)

